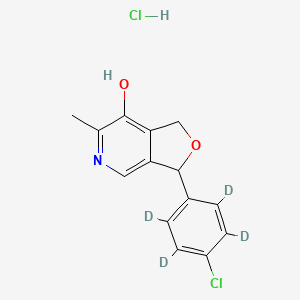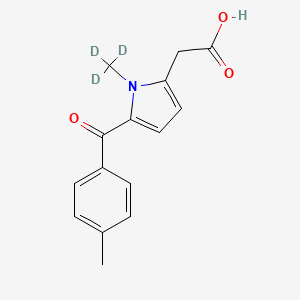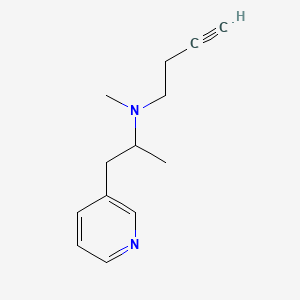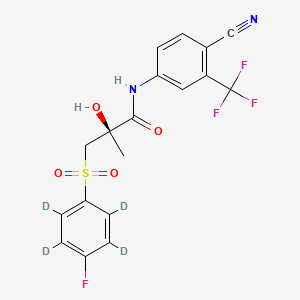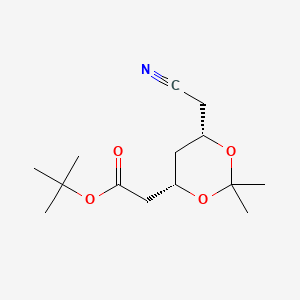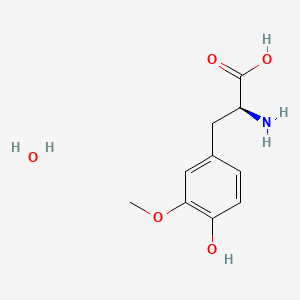
3-O-Methyldopa Monohydrate
Vue d'ensemble
Description
Le 3-O-méthyl-L-DOPA (hydrate) est un métabolite important de la L-DOPA, largement utilisée dans le traitement de la maladie de Parkinson. Ce composé est formé par O-méthylation de la L-DOPA par l'enzyme catéchol-O-méthyltransférase. Il joue un rôle crucial dans les voies métaboliques de la biosynthèse de la dopamine et a été étudié pour ses effets sur la neuroprotection et la neurotoxicité .
Mécanisme D'action
Target of Action
3-O-Methyl-L-DOPA Monohydrate, also known as 3-O-Methyldopa Monohydrate or 3-Methoxy-L-tyrosine monohydrate, is a major metabolite of L-DOPA . It primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, which is involved in various physiological functions such as blood pressure regulation .
Mode of Action
3-O-Methyl-L-DOPA Monohydrate acts as an agonist at the alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction results in decreased peripheral sympathetic tone and reduced arterial pressure .
Biochemical Pathways
3-O-Methyl-L-DOPA Monohydrate is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . This process is part of the metabolic pathway of L-DOPA, which is crucial in the biosynthesis of dopamine . The compound also competes with L-DOPA for the blood-brain barrier transporter system .
Pharmacokinetics
The compound is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha-methyldopa mono-O-sulfate . Its half-life (approximately 15 hours) is longer than L-DOPA’s half-life, which is about one hour . This means that it accumulates in the plasma and the brain of patients undergoing chronic L-DOPA therapy .
Result of Action
The antihypertensive effects of 3-O-Methyl-L-DOPA Monohydrate are mostly mediated by its pharmacologically active metabolite, alpha-methylnorepinephrine . This leads to a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine . It may also inhibit dopamine transporter and uptake in the brain, resulting in the inhibition of l-dopa metabolism to dopamine .
Action Environment
The action of 3-O-Methyl-L-DOPA Monohydrate can be influenced by various environmental factors. For instance, it competes with L-DOPA for transport into the brain at the blood-brain barrier . Furthermore, its accumulation in the plasma and the brain due to its longer half-life can influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
3-O-Methyl-L-DOPA Monohydrate plays a crucial role in the biochemistry of neurotransmitters, particularly in the context of dopamine metabolism . It interacts with the enzyme catechol-O-methyltransferase (COMT), which plays a significant role in the degradation of catecholamines .
Cellular Effects
3-O-Methyl-L-DOPA Monohydrate influences cell function by affecting dopamine biosynthesis . It shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to influence various cellular processes .
Molecular Mechanism
The mechanism of action of 3-O-Methyl-L-DOPA Monohydrate involves its interaction with COMT. This enzyme methylates L-DOPA to produce 3-O-Methyl-L-DOPA Monohydrate . This process is crucial for the metabolism of catecholamines, including dopamine .
Temporal Effects in Laboratory Settings
Over time, 3-O-Methyl-L-DOPA Monohydrate accumulates in the plasma and the brain of chronic L-DOPA therapy patients, such as those suffering from Parkinson’s disease . This accumulation is due to its longer half-life compared to L-DOPA .
Dosage Effects in Animal Models
It is known that its serum levels are elevated in patients with AADC deficit, making it a useful marker for screening this disease .
Metabolic Pathways
3-O-Methyl-L-DOPA Monohydrate is involved in the metabolic pathway of L-DOPA, where it is produced as a metabolite via the action of COMT . This pathway plays a significant role in the metabolism of catecholamines .
Transport and Distribution
3-O-Methyl-L-DOPA Monohydrate shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to be transported and distributed within cells and tissues .
Subcellular Localization
Due to its structural similarities with naturally occurring amino acids and neurotransmitters, it is likely to be found in similar subcellular locations .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 3-O-méthyl-L-DOPA (hydrate) est synthétisé à partir de la L-DOPA par une réaction de méthylation. L'enzyme catéchol-O-méthyltransférase catalyse cette réaction, en utilisant la S-adénosylméthionine comme donneur de méthyle . Les conditions de réaction impliquent généralement le maintien d'un pH et d'une température physiologiques pour garantir l'activité enzymatique.
Méthodes de production industrielle : La production industrielle de 3-O-méthyl-L-DOPA (hydrate) implique des procédés biotechnologiques qui utilisent la catéchol-O-méthyltransférase recombinante. L'enzyme est produite en grande quantité par fermentation microbienne, et la réaction est réalisée dans des bioréacteurs sous des conditions contrôlées pour optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-O-méthyl-L-DOPA (hydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Réduction : Il peut être réduit pour former des dérivés dihydro.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxy.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Les nucléophiles tels que les ions hydroxyde et les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 3-O-méthyl-L-DOPA (hydrate) a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier le processus de méthylation et le rôle de la catéchol-O-méthyltransférase dans les voies biochimiques.
Biologie : Il est utilisé pour étudier les voies métaboliques de la dopamine et son rôle dans les maladies neurodégénératives.
Médecine : Il est étudié pour ses effets sur la neuroprotection et la neurotoxicité, en particulier dans le contexte du traitement de la maladie de Parkinson.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments
5. Mécanisme d'action
Le 3-O-méthyl-L-DOPA (hydrate) exerce ses effets principalement par son interaction avec l'enzyme catéchol-O-méthyltransférase. Cette enzyme catalyse la méthylation de la L-DOPA, conduisant à la formation de 3-O-méthyl-L-DOPA. Le composé peut inhiber les effets neuroprotecteurs de la L-DOPA en compétition pour la même enzyme, réduisant ainsi la disponibilité de la L-DOPA pour la synthèse de la dopamine. De plus, il peut induire un stress oxydatif et un dysfonctionnement mitochondrial, contribuant à ses effets neurotoxiques .
Composés similaires :
L-DOPA : Le précurseur du 3-O-méthyl-L-DOPA, utilisé dans le traitement de la maladie de Parkinson.
3,4-Dihydroxyphénylalanine : Un autre métabolite de la L-DOPA impliqué dans la synthèse de la dopamine.
3-Méthoxytyrosine : Un composé structurellement similaire avec des propriétés biochimiques similaires.
Unicité : Le 3-O-méthyl-L-DOPA (hydrate) est unique en raison de son rôle spécifique en tant que métabolite de la L-DOPA et de sa capacité à inhiber les effets neuroprotecteurs de la L-DOPA. Sa formation par l'action de la catéchol-O-méthyltransférase et son implication dans le stress oxydatif et le dysfonctionnement mitochondrial le distinguent encore des autres composés similaires .
Applications De Recherche Scientifique
3-O-methyl-L-DOPA (hydrate) has a wide range of applications in scientific research:
Chemistry: It is used to study the methylation process and the role of catechol-O-methyltransferase in biochemical pathways.
Biology: It is used to investigate the metabolic pathways of dopamine and its role in neurodegenerative diseases.
Medicine: It is studied for its effects on neuroprotection and neurotoxicity, particularly in the context of Parkinson’s disease treatment.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Comparaison Avec Des Composés Similaires
L-DOPA: The precursor to 3-O-methyl-L-DOPA, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA involved in dopamine synthesis.
3-Methoxytyrosine: A structurally similar compound with similar biochemical properties.
Uniqueness: 3-O-methyl-L-DOPA (hydrate) is unique due to its specific role as a metabolite of L-DOPA and its ability to inhibit the neuroprotective effects of L-DOPA. Its formation through the action of catechol-O-methyltransferase and its involvement in oxidative stress and mitochondrial dysfunction further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRCKUGGXLORG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036109 | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200630-46-2 | |
| Record name | 3-O-Methyldopa monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)

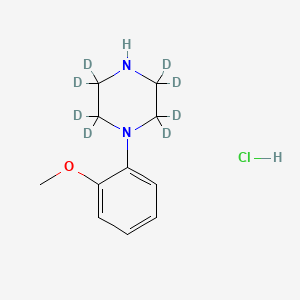

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
